REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]2[CH2:7][CH2:8][N:9](C(OC(C)(C)C)=O)[CH2:10][C:5]2=[N:4][CH:3]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[N:6]2[CH2:7][CH2:8][NH:9][CH2:10][C:5]2=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
ClC1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
6.01 mmol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuo
|
Type
|
WASH
|
Details
|
The columns were washed with methanol and basic products
|
Type
|
WASH
|
Details
|
eluted with 2M ammonia/methanol
|
Type
|
CONCENTRATION
|
Details
|
The basic fractions were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford product in 913 mg that
|
Type
|
CUSTOM
|
Details
|
was used in subsequent steps without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CN=C2N1CCNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |